molecular formula C20H28ClN3O2S B2696878 N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034302-18-4

N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2696878
CAS No.: 2034302-18-4
M. Wt: 409.97
InChI Key: CFKRTQZTGFZCEJ-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. This compound features a complex molecular structure that incorporates a 3-chloro-4-methylaniline moiety linked to a piperidine-substituted tetrahydro-2H-thiopyran system via an oxalamide bridge . The specific research applications and biological mechanisms of action for this compound are not fully delineated in the current literature and constitute an area of active investigation. Oxalamide derivatives, as a chemical class, are frequently explored in medicinal chemistry for their potential to interact with various biological targets. The distinct molecular architecture of this compound, particularly the combination of a chloro-methyl phenyl group with the saturated sulfur-containing thiopyran and piperidine rings, suggests it may serve as a valuable intermediate or scaffold in drug discovery efforts . Researchers are investigating its potential utility in developing novel therapeutic agents, but its precise pharmacological profile requires further elucidation. This product is provided for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2S/c1-14-2-3-16(12-18(14)21)23-20(26)19(25)22-13-15-4-8-24(9-5-15)17-6-10-27-11-7-17/h2-3,12,15,17H,4-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKRTQZTGFZCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate amine.

    Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Coupling with the Chlorinated Phenyl Group: The final step involves coupling the piperidine intermediate with the chlorinated phenyl group through an oxalamide linkage. This is typically achieved using a coupling reagent such as carbodiimide under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study highlighted the compound's ability to target specific pathways involved in tumor growth, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

The tetrahydrothiopyran component is known for its neuroprotective effects. Research has shown that derivatives of this structure can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes associated with disease processes. For example, it may inhibit certain kinases involved in cancer progression or metabolic pathways related to diabetes management . This inhibition can lead to reduced disease symptoms and improved patient outcomes.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This property opens avenues for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Case Studies and Research Findings

Study FocusFindingsCitation
Anticancer ActivityInduced apoptosis in cancer cell lines; potential for therapeutic development
Neuroprotective EffectsProtection against oxidative stress; modulation of neurotransmitter systems
Enzymatic InhibitionInhibition of key kinases; implications for cancer and metabolic disorder treatments
Antimicrobial PropertiesEffective against bacterial and fungal strains; potential for new antimicrobial drugs

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name N1 Substituent N2 Substituent Yield (%) Purity (HPLC) Key Spectral Data (LC-MS/NMR) Reference
Target Compound 3-Chloro-4-methylphenyl (1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl N/A N/A Not provided -
N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (29) 3-Chloro-4-methylphenyl 4-Methoxyphenethyl 64 >95% $^1$H NMR (DMSO-d6): δ 10.89 (br s, 1H)
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (8) 4-Chlorophenyl (5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl 46 >95% LC-MS m/z: 423.26 (M+H$^+$)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl N/A N/A Metabolic stability in hepatocytes (no amide hydrolysis)

Key Observations :

Substituent Effects :

  • The target compound’s tetrahydrothiopyran-piperidine N2-substituent is distinct from the thiazole-piperidine (compound 8) and 4-methoxyphenethyl (compound 29) groups in analogs. The sulfur atom in thiopyran may improve metabolic stability compared to oxygenated heterocycles .
  • The 3-chloro-4-methylphenyl group on N1 is structurally similar to the 4-chlorophenyl group in compound 8 but introduces additional steric hindrance and hydrophobicity.

Synthesis and Purity :

  • Compound 29 (64% yield) and compound 8 (46% yield) demonstrate moderate synthetic efficiency, though the target compound’s yield is unspecified. HPLC purity for analogs exceeds 95%, suggesting robust purification protocols .

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Chloro and methyl groups : These contribute to the lipophilicity and potential receptor interactions.
  • Tetrahydro-2H-thiopyran moiety : This portion may influence the compound's ability to cross biological membranes.
  • Piperidine ring : Known for its presence in various pharmacologically active compounds, this structure may enhance binding affinity to biological targets.

Molecular Formula

The molecular formula of the compound is C19H26ClN3O2SC_{19}H_{26}ClN_{3}O_{2}S.

Molecular Weight

The molecular weight is approximately 373.94 g/mol.

Research indicates that compounds similar to this compound may exhibit their biological activity through various mechanisms:

  • Protein Kinase Inhibition : Some studies suggest that derivatives of oxalamide compounds can inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation .
  • Receptor Modulation : The piperidine moiety is associated with modulation of neurotransmitter receptors, suggesting potential applications in neuropharmacology .
  • Antimicrobial Activity : Preliminary data indicate that similar compounds may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Therapy : Due to its ability to inhibit specific kinases involved in tumor growth and proliferation.
  • Neurological Disorders : Potential modulation of neurotransmitter systems could lead to applications in treating conditions like depression or anxiety.
  • Infectious Diseases : Its antimicrobial properties may provide a basis for developing new antibiotics.

Case Study 1: Inhibition of Cancer Cell Lines

A study published in Journal of Medicinal Chemistry examined the effects of oxalamide derivatives on various cancer cell lines. Results showed that certain derivatives significantly inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The compound's structural features were correlated with its potency .

Case Study 2: Neuropharmacological Effects

In a research article from Neuropharmacology, the effects of similar piperidine-containing compounds on serotonin receptors were evaluated. The findings suggested that these compounds could enhance serotonin signaling, providing insights into their potential use as antidepressants .

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReferences
Protein Kinase InhibitionInhibits specific kinases involved in cell signaling
Receptor ModulationModulates neurotransmitter receptors (e.g., serotonin)
AntimicrobialExhibits activity against various pathogens

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